

In Vitro Effects of Regaloside F on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Regaloside F

Cat. No.: B11933746

[Get Quote](#)

This technical guide provides an in-depth overview of the in vitro effects of **Regaloside F**, a cardiac glycoside with potent anti-proliferative and apoptotic activities against various cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of this compound.

Quantitative Analysis of Anti-proliferative Activity

Regaloside F, also identified as Reevesioside F, has demonstrated significant dose-dependent inhibitory effects on the growth of several human cancer cell lines. The anti-proliferative activity is particularly correlated with the expression of the Na⁺/K⁺-ATPase α 3 subunit.

Table 1: Anti-proliferative Activity of **Regaloside F** (Reevesioside F) on Various Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM) after 72h
HL-60	Human promyelocytic leukemia	20.3 \pm 2.1
Jurkat	Human T-cell leukemia	28.5 \pm 3.5

Data extracted from studies on Reevesioside F, which is structurally analogous to **Regaloside F**.

Induction of Apoptosis

Regaloside F is a potent inducer of apoptosis in cancer cells. The apoptotic mechanism is initiated through mitochondrial stress, leading to the activation of the caspase cascade.

Table 2: Apoptotic Effects of **Regaloside F** (Reevesioside F) on HL-60 Cells

Treatment	Concentration (nM)	Apoptotic Cells (%) after 24h
Control	0	< 5
Regaloside F	25	35.2 ± 4.1
Regaloside F	50	68.7 ± 5.3

Experimental Protocols

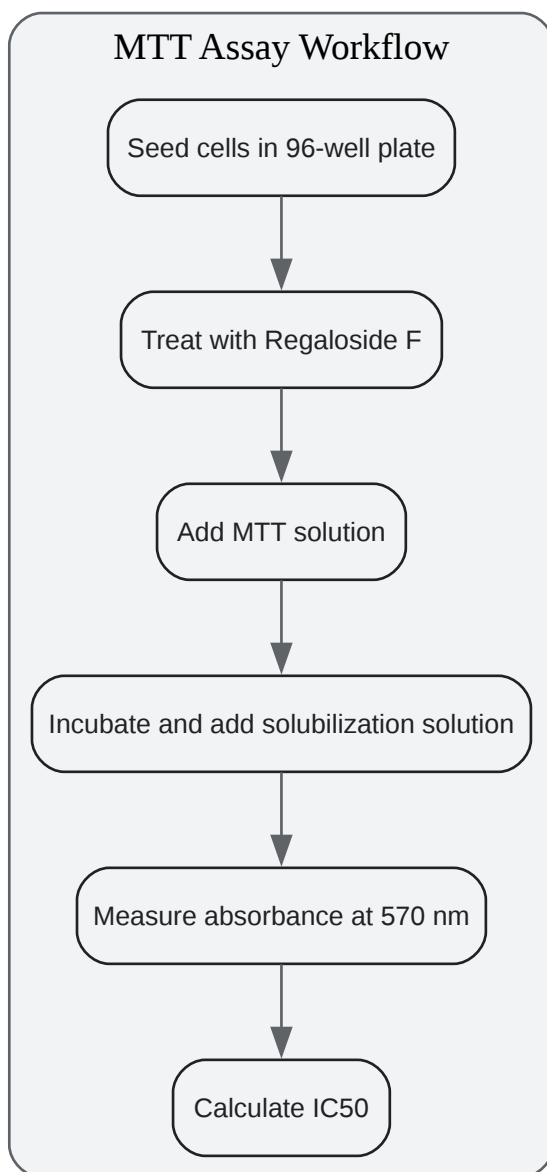
The following are detailed methodologies for key experiments used to evaluate the in vitro effects of **Regaloside F**.

3.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[\[1\]](#)[\[2\]](#)

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of **Regaloside F** and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[\[1\]](#)
- **Formazan Solubilization:** Add 100 μ L of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[\[1\]](#)
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the concentration of **Regaloside F**.



[Click to download full resolution via product page](#)

MTT Assay Experimental Workflow.

3.2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

- Cell Treatment: Treat cells with **Regaloside F** for the indicated time.
- Cell Harvesting: Harvest the cells by centrifugation.
- Washing: Wash the cells twice with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

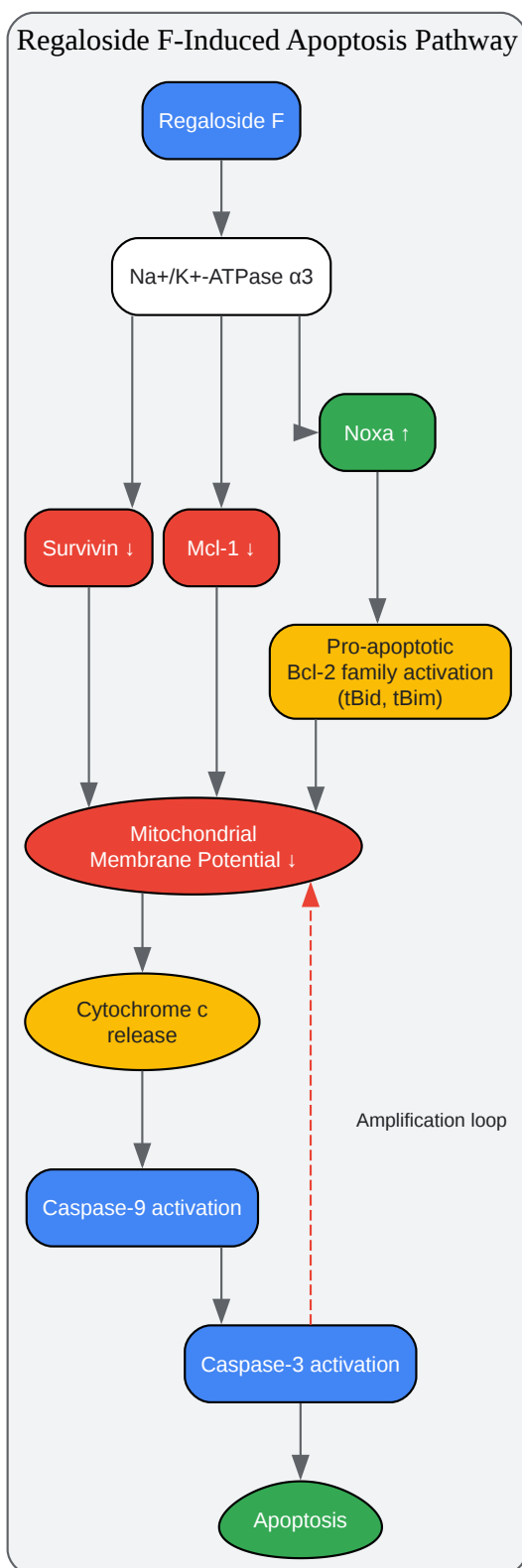
3.3. Western Blot Analysis

This technique is used to detect specific proteins in a sample.

- Protein Extraction: Lyse **Regaloside F**-treated and control cells in RIPA buffer to extract total protein.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk in TBST.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Survivin).
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by Regaloside F

Regaloside F induces apoptosis primarily through the intrinsic mitochondrial pathway.^[3] The key molecular events are depicted in the signaling pathway diagram below. The process is initiated by the binding of **Regaloside F** to the Na⁺/K⁺-ATPase α 3 subunit.^[3]



[Click to download full resolution via product page](#)

Regaloside F Signaling Pathway.

Mechanism of Action Summary:

Regaloside F's interaction with the Na⁺/K⁺-ATPase α 3 subunit triggers a cascade of intracellular events.[3] This leads to the downregulation of anti-apoptotic proteins like Survivin and Mcl-1, and the upregulation of the pro-apoptotic protein Noxa.[3] These changes result in the activation of other pro-apoptotic Bcl-2 family members, causing a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria.[3] Cytochrome c release initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptosis.[3] A notable aspect of this pathway is a feedback amplification loop where activated caspase-3 can further promote mitochondrial damage.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reevesioside F induces potent and efficient anti-proliferative and apoptotic activities through Na⁺/K⁺-ATPase α 3 subunit-involved mitochondrial stress and amplification of caspase cascades - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Effects of Regaloside F on Cell Lines: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933746#in-vitro-effects-of-regaloside-f-on-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com